3-(3-Methoxybenzyl)pyrrolidine Hydrochloride
CAS No.:
Cat. No.: VC13628840
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 3-[(3-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H |
| Standard InChI Key | UMEVISMABJTPFN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC2CCNC2.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)CC2CCNC2.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 3-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride, with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . Its structure consists of:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
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A 3-methoxybenzyl group attached to the pyrrolidine’s third carbon.
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A hydrochloride salt improving solubility and stability for laboratory use .
The stereochemistry of the pyrrolidine ring and methoxy substitution pattern influence its interactions with biological targets, as seen in analogous pyrrolidine derivatives .
Synthesis and Preparation
Synthetic Routes
Two primary methods are documented:
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Nucleophilic Substitution: Reacting pyrrolidine with 3-methoxybenzyl chloride under basic conditions yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
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Catalytic Cyclization: A FeCl₃·6H₂O-catalyzed reaction between anilines and α,ω-diols in carbon tetrachloride has been reported for analogous N-aryl pyrrolidines, though specifics for this compound require further validation .
Key Reaction:
Physicochemical Properties
The canonical SMILES string is COC1=CC=CC(=C1)CC2CCNC2.Cl, and the InChIKey is UMEVISMABJTPFN-UHFFFAOYSA-N .
Analytical Characterization
Techniques for identification and purity assessment include:
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NMR Spectroscopy: Confirming structural integrity (¹H and ¹³C) .
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X-ray Crystallography: Resolving stereochemical details, though no published data exists yet .
Comparison with Analogous Compounds
Future Directions
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